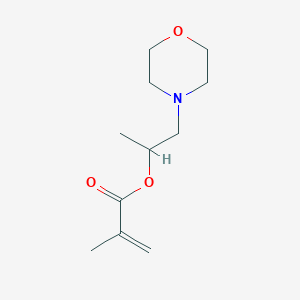
1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate is an organic compound that features a morpholine ring attached to a propan-2-yl group, which is further linked to a 2-methylprop-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate typically involves the reaction of morpholine with 2-methylprop-2-enoic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active components that exert their effects on target cells or tissues.
Comparación Con Compuestos Similares
Similar Compounds
1-(Morpholin-4-yl)propan-2-ol: This compound has a similar structure but lacks the 2-methylprop-2-enoate moiety.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: This compound features a morpholine ring and a methylthiophenyl group, offering different chemical properties.
Propiedades
Número CAS |
20602-99-7 |
|---|---|
Fórmula molecular |
C11H19NO3 |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
1-morpholin-4-ylpropan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H19NO3/c1-9(2)11(13)15-10(3)8-12-4-6-14-7-5-12/h10H,1,4-8H2,2-3H3 |
Clave InChI |
VDUVNXQJMGBLED-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCOCC1)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


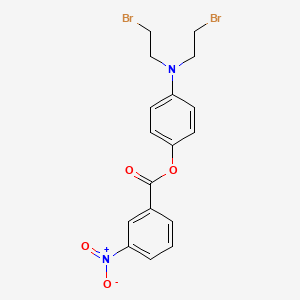
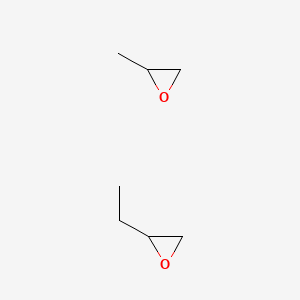
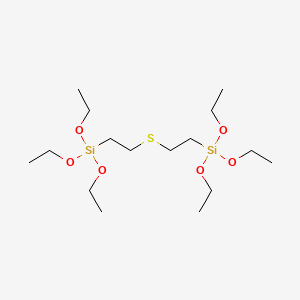
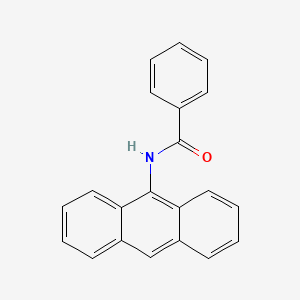

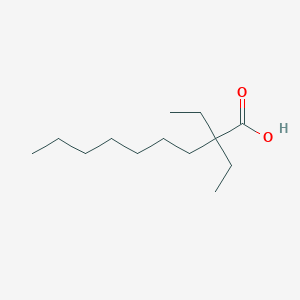
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
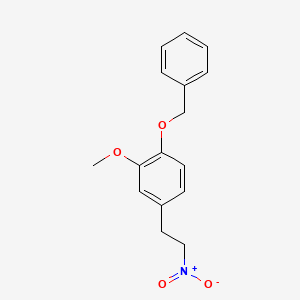
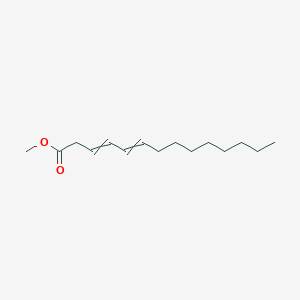
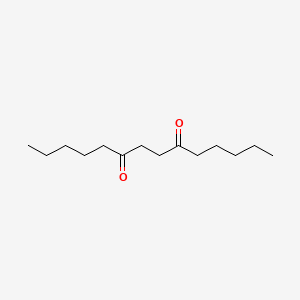
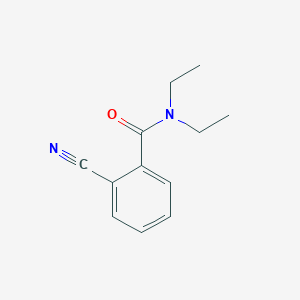
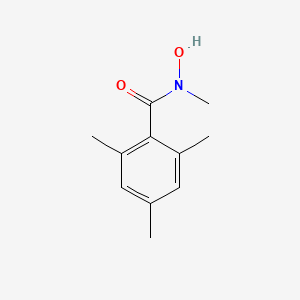
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)
